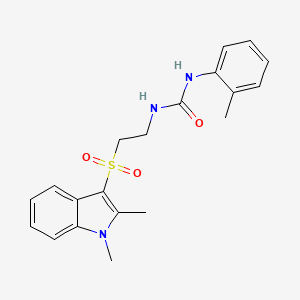
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(o-tolyl)urea, also known as SU6668, is a small molecule inhibitor that has been widely studied for its potential use in cancer therapy. This compound was first identified in the early 2000s and has since been the subject of numerous scientific investigations.
Aplicaciones Científicas De Investigación
Degradation and Stability
Degradation of Sulfonylurea Herbicides : A study by Saha & Kulshrestha (2002) on sulfosulfuron, a related sulfonylurea herbicide, examined its stability under different abiotic factors, such as pH, temperature, and exposure to sunlight. This research is crucial for understanding the environmental fate of such compounds and their degradation pathways, which is fundamental for assessing their environmental impact and for developing more environmentally friendly agrochemicals (Saha & Kulshrestha, 2002).
Chemical Reactions and Synthesis
Cleavage of Sulfonamides : Fleming, Frackenpohl, & Ila (1998) discussed the cleavage of toluene-p-sulfonamides of secondary amines and indoles by phenyldimethylsilyllithium. This study contributes to the field of organic synthesis, offering insights into the manipulation of sulfonylurea structures for creating new chemical entities, which can be of significant interest in developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Fleming et al., 1998).
Molecular Interactions and Properties
Molecular Interactions in Binary Systems : The study of molecular interactions between urea/dimethyl sulfoxide and urea/diethyl sulfoxide mixtures by Markarian, Gabrielyan, & Grigoryan (2004) explored the types of intermolecular associations in these systems. This research provides valuable information on how sulfonylurea compounds might interact with other molecules, which is essential for understanding their behavior in various environments and could inform their use in drug formulation or as components in material science (Markarian et al., 2004).
Anion Binding and Complexation
Anion-Binding Properties of Indolocarbazole Dimer : Kim, Suk, & Jeong (2013) prepared an indolocarbazole dimer with urea appendages as an anion receptor. This compound demonstrated selective binding towards various anions, highlighting the potential of sulfonylurea derivatives in sensing applications or as tools in supramolecular chemistry for creating selective binding sites (Kim et al., 2013).
Propiedades
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-14-8-4-6-10-17(14)22-20(24)21-12-13-27(25,26)19-15(2)23(3)18-11-7-5-9-16(18)19/h4-11H,12-13H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFNHCAOGFRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2892405.png)
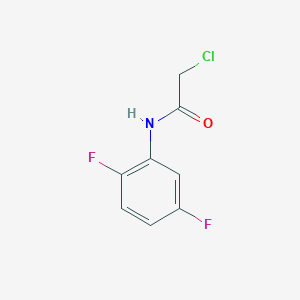
![N-(4-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2892407.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-nitrobenzoate](/img/structure/B2892410.png)
![1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol](/img/structure/B2892411.png)
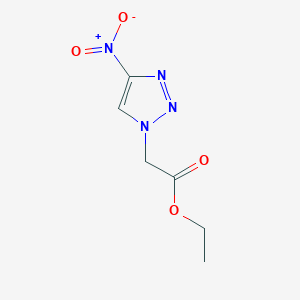

![5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2892414.png)
![5-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2892417.png)
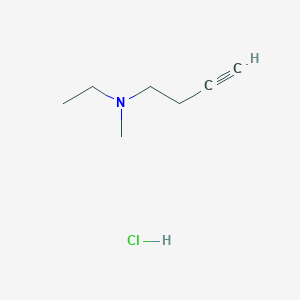
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2892420.png)
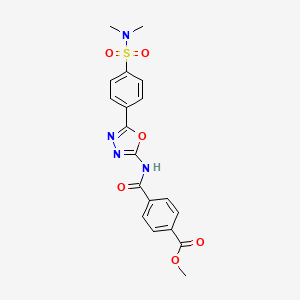
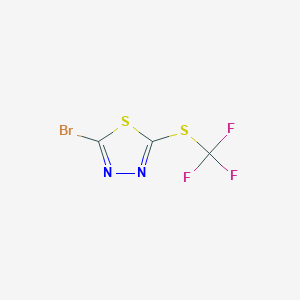
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2892426.png)